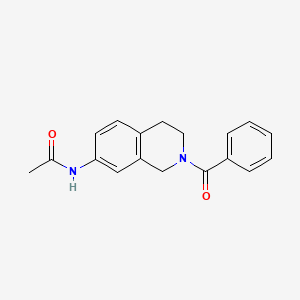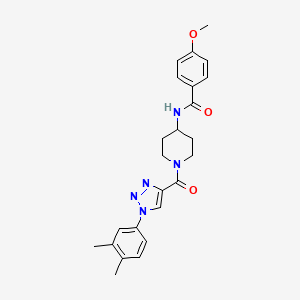![molecular formula C19H16F6N2O3 B2685495 N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477864-08-7](/img/structure/B2685495.png)
N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide is a useful research compound. Its molecular formula is C19H16F6N2O3 and its molecular weight is 434.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescence Sensing and Pesticide Removal
One study highlights the development of thiophene-based metal-organic frameworks (MOFs) that demonstrate efficient luminescence sensory materials. These materials are highly selective and sensitive to environmental contaminants, including Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing their potential in environmental monitoring and pollution mitigation efforts. The research emphasizes the recyclable detection capabilities of these MOFs, a significant advancement in the field of luminescent sensing mechanisms and environmental preservation (Yang Zhao et al., 2017).
Antibacterial Activity
Another research avenue explored the synthesis and antibacterial activity of novel compounds derived from terephthalic dihydrazide. These compounds have shown potential antibacterial activity against various bacteria and fungi strains, indicating their usefulness in developing new antimicrobial agents. The study underscores the importance of these compounds in addressing antibiotic resistance and infection control (V. S. Palekar et al., 2009).
Corrosion Inhibition
Investigations into the corrosion inhibiting properties of novel synthesized compounds reveal significant potential for application in industries where metal preservation is critical. These compounds have demonstrated high corrosion inhibition efficiency for mild steel in acidic conditions, offering a cost-effective and simple method for protecting industrial machinery and infrastructure from corrosion (Priyanka Singh & M. Quraishi, 2016).
Photocatalytic Degradation and Sensing
Research on Zn(II) coordination polymers highlights their use as selective probes for the detection of Fe3+ ions and their photocatalytic activities for degradation of organic pollutants like methylene blue under UV irradiation. These findings suggest potential applications in water treatment and environmental cleanup efforts, demonstrating the role of coordination polymers in environmental sustainability (Xiaodong Wei et al., 2019).
Eigenschaften
IUPAC Name |
N-[(Z)-(4-methylphenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3/c1-12-2-4-13(5-3-12)9-26-27-17(28)15-8-14(29-10-18(20,21)22)6-7-16(15)30-11-19(23,24)25/h2-9H,10-11H2,1H3,(H,27,28)/b26-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFWIHFLMLZMAQ-WMDMUMDLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2685413.png)


![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)


![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)
![N-(4-bromophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2685432.png)
